Ibipinabant (CAS 362519-49-1), also known as SLV319, is a potent, selective, and orally active cannabinoid type 1 (CB1) receptor antagonist and inverse agonist. Featuring a distinct 3,4-diarylpyrazoline core, it was developed as a next-generation alternative to first-generation 1,5-diarylpyrazoles like rimonabant . For procurement professionals and lead-optimization chemists, ibipinabant represents a critical benchmark material due to its highly differentiated pharmacokinetic profile—specifically its ability to drive peripheral metabolic efficacy at markedly lower central nervous system (CNS) penetrance [1]. Furthermore, its structural framework serves as the direct synthetic precursor for modern peripherally restricted CB1 inhibitors, making it an indispensable reference standard in metabolic disorder research, formulation development involving amorphous solid dispersions, and novel drug-repurposing screens[2].
Substituting ibipinabant with the more ubiquitous rimonabant or generic CB1 inverse agonists fundamentally alters the in vivo pharmacological landscape of a study. While rimonabant requires greater than 65% brain CB1 receptor occupancy to achieve significant reductions in food intake, ibipinabant delivers equivalent anorectic efficacy at approximately 11% central occupancy [1]. This quantitative divergence means that using a generic substitute will artificially inflate CNS-mediated behavioral phenotypes (such as anxiety or locomotor shifts) in metabolic assays, confounding data aimed at peripheral lipid or glucose regulation[1]. Additionally, ibipinabant's specific 3,4-diarylpyrazoline geometry is required for downstream synthetic conversion into peripherally restricted analogs; substituting it with a 1,5-diarylpyrazole scaffold will fail to yield the desired target affinities and physicochemical properties during analog generation [2].
In diet-induced obesity models, the threshold for therapeutic efficacy varies drastically between CB1 antagonists. Ibipinabant achieves substantial reductions in the intake of palatable food at only 11% brain CB1 receptor occupancy. In stark contrast, the baseline comparator rimonabant requires greater than 65% brain CB1R occupancy to produce an equivalent reduction in food intake [1]. This allows researchers to isolate peripheral metabolic benefits from central psychiatric liabilities.
| Evidence Dimension | Brain CB1R Occupancy for Anorectic Efficacy |
| Target Compound Data | Ibipinabant: ~11% occupancy |
| Comparator Or Baseline | Rimonabant: >65% occupancy |
| Quantified Difference | ~6-fold lower central receptor occupancy required for equivalent efficacy |
| Conditions | In vivo feeding models (diet-induced obesity) |
Procuring ibipinabant is essential for in vivo metabolic studies where minimizing CNS-mediated behavioral artifacts is critical to data integrity.
Ibipinabant exhibits a highly selective binding profile, with a Ki of 7.8 nM for the CB1 receptor and 7943 nM for the CB2 receptor, yielding a >1000-fold selectivity margin . While rimonabant possesses a slightly higher absolute affinity for CB1 (Ki = 1.8 nM), ibipinabant's massive selectivity window ensures that CB2-mediated immune and inflammatory pathways remain unperturbed during high-dose systemic administration.
| Evidence Dimension | CB1 vs. CB2 Binding Affinity (Ki) |
| Target Compound Data | Ibipinabant: CB1 Ki = 7.8 nM, CB2 Ki = 7943 nM |
| Comparator Or Baseline | Rimonabant: CB1 Ki = 1.8 nM |
| Quantified Difference | >1000-fold CB1/CB2 selectivity maintained despite slightly lower absolute CB1 affinity |
| Conditions | In vitro radioligand binding assays (CHO cells) |
Provides a vital procurement rationale for researchers needing to strictly isolate CB1 inverse agonism without triggering off-target CB2 immunomodulation.
Ibipinabant serves as the direct structural parent for the peripherally restricted CB1 antagonist JD5037. When ibipinabant (Ki = 7.8 nM) undergoes specific structural modifications to increase polar surface area and restrict brain penetrance, the resulting derivative JD5037 achieves a 22-fold increase in CB1 binding affinity (Ki = 0.35 nM) [1]. Generic 1,5-diarylpyrazoles do not offer this exact structure-activity relationship trajectory.
| Evidence Dimension | Receptor Affinity Shift via Structural Modification |
| Target Compound Data | Ibipinabant (Parent Scaffold): Ki = 7.8 nM |
| Comparator Or Baseline | JD5037 (Derivative): Ki = 0.35 nM |
| Quantified Difference | 22-fold affinity enhancement upon peripheral restriction modification |
| Conditions | In vitro radioligand binding assay and structural derivation |
Validates ibipinabant as a superior synthetic starting material for chemistry teams developing next-generation, non-brain-penetrant metabolic therapeutics.
Like many lipophilic CB1 antagonists, crystalline ibipinabant is sparingly soluble in aqueous buffers (~0.25 mg/mL in 1:2 ethanol:PBS). However, it is highly compatible with amorphous solid dispersion (ASD) techniques. When formulated via spray-drying with polyvinylpyrrolidone (PVP), the ASD overcomes the crystalline solubility limits, whereas standard aqueous dosing fails to achieve the >2.5 mg/mL concentrations required for high-dose in vivo models[1]. Alternatively, co-solvent systems (10% DMSO, 90% Corn Oil) can achieve clear solutions at ≥2.5 mg/mL .
| Evidence Dimension | Aqueous Solubility & Formulation Strategy |
| Target Compound Data | Crystalline Ibipinabant: ~0.25 mg/mL (in aqueous buffer with ethanol) |
| Comparator Or Baseline | Co-solvent / ASD Formulations: ≥2.5 mg/mL |
| Quantified Difference | 10-fold increase in working concentration via specific formulation protocols |
| Conditions | In vitro dissolution and in vivo dosing preparation |
Informs formulation scientists that raw crystalline procurement must be paired with ASD or specific co-solvent protocols to achieve viable in vivo exposure.
In high-throughput screens of GPCR inhibitors, ibipinabant demonstrated unique, potent bactericidal activity against multidrug-resistant Neisseria gonorrhoeae, clearing the bacterial burden below the limit of detection within 12 hours. In contrast, the baseline comparator rimonabant and other standard CB1 antagonists have no reported direct antibacterial activity [1]. In vivo, ibipinabant achieved a >95% reduction in gonococcal burden after 2 days of treatment [1].
| Evidence Dimension | Bactericidal Activity against N. gonorrhoeae |
| Target Compound Data | Ibipinabant: >95% burden reduction in 2 days |
| Comparator Or Baseline | Rimonabant: No reported antibacterial activity |
| Quantified Difference | Exclusive off-target antimicrobial efficacy for ibipinabant among tested CB1 antagonists |
| Conditions | In vitro time-kill assay and in vivo genital tract infection model |
Provides a highly differentiated procurement rationale for infectious disease laboratories screening GPCR libraries for novel antimicrobial scaffolds.
Due to its ability to induce significant anorectic effects at only ~11% brain CB1 receptor occupancy, ibipinabant is the preferred compound for in vivo models of obesity and metabolic syndrome where researchers must minimize confounding CNS-mediated behavioral side effects (e.g., anxiety or locomotor changes) typically seen with rimonabant[1].
Ibipinabant's 3,4-diarylpyrazoline core serves as a validated synthetic scaffold for medicinal chemistry programs. Procurement of ibipinabant is highly recommended as a baseline precursor for generating novel, non-brain-penetrant CB1 inverse agonists (such as JD5037), allowing for direct comparative structural-activity relationship (SAR) mapping [2].
Because crystalline ibipinabant exhibits poor aqueous solubility (~0.25 mg/mL), it is an ideal model active pharmaceutical ingredient (API) for formulation scientists developing and validating spray-dried amorphous solid dispersions (ASDs) with polymers like PVP to enhance oral bioavailability [3].
Leveraging its unique off-target bactericidal properties, ibipinabant is procured by microbiology labs as a positive control or lead compound in drug repurposing assays targeting multidrug-resistant Neisseria gonorrhoeae, where it has demonstrated >95% in vivo clearance [4].